Cas no 91430-26-1 (4-isobutoxybenzohydrazide)

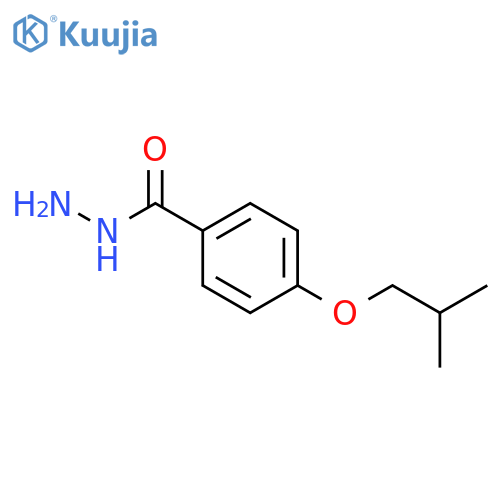

4-isobutoxybenzohydrazide structure

商品名:4-isobutoxybenzohydrazide

CAS番号:91430-26-1

MF:C11H16N2O2

メガワット:208.256942749023

MDL:MFCD00455386

CID:815867

PubChem ID:2063431

4-isobutoxybenzohydrazide 化学的及び物理的性質

名前と識別子

-

- 4-(2-methylpropoxy)benzohydrazide

- 4-Isobutoxybenzohydrazide

- 4-ISOBUTOXY-BENZOIC ACID HYDRAZIDE

- 4-Isobutyloxy-benzoesaeurehydrazid

- A843906

- AKOS000122591

- EN300-04343

- Z56862726

- SB86469

- FT-0678127

- VWC

- MFCD00455386

- CS-0219566

- 91430-26-1

- SR-01000036903

- SR-01000036903-1

- HMS1782N13

- VS-04267

- Oprea1_257557

- DTXSID70366261

- STK327506

- ALBB-002473

- BBL014319

- 4-isobutoxybenzohydrazide

-

- MDL: MFCD00455386

- インチ: InChI=1S/C11H16N2O2/c1-8(2)7-15-10-5-3-9(4-6-10)11(14)13-12/h3-6,8H,7,12H2,1-2H3,(H,13,14)

- InChIKey: BMAFPTCNYPHNMO-UHFFFAOYSA-N

- ほほえんだ: CC(C)COC1=CC=C(C=C1)C(=O)NN

計算された属性

- せいみつぶんしりょう: 208.12100

- どういたいしつりょう: 208.121

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.4A^2

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- 密度みつど: 1.091

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- 屈折率: 1.533

- PSA: 64.35000

- LogP: 2.41610

4-isobutoxybenzohydrazide セキュリティ情報

4-isobutoxybenzohydrazide 税関データ

- 税関コード:2928000090

- 税関データ:

中国税関コード:

2928000090概要:

292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

4-isobutoxybenzohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM114159-10g |

4-isobutoxybenzohydrazide |

91430-26-1 | 95% | 10g |

$720 | 2024-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290236-5g |

4-(2-Methylpropoxy)benzohydrazide |

91430-26-1 | 97% | 5g |

¥5306.00 | 2024-04-25 | |

| abcr | AB378371-500 mg |

4-(2-Methylpropoxy)benzohydrazide |

91430-26-1 | 500MG |

€195.40 | 2023-02-03 | ||

| Enamine | EN300-04343-0.1g |

4-(2-methylpropoxy)benzohydrazide |

91430-26-1 | 95.0% | 0.1g |

$26.0 | 2025-02-21 | |

| Enamine | EN300-04343-0.25g |

4-(2-methylpropoxy)benzohydrazide |

91430-26-1 | 95.0% | 0.25g |

$37.0 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290236-10g |

4-(2-Methylpropoxy)benzohydrazide |

91430-26-1 | 97% | 10g |

¥10598.00 | 2024-04-25 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024017-500mg |

4-Isobutoxybenzohydrazide |

91430-26-1 | 500mg |

584.0CNY | 2021-07-10 | ||

| Enamine | EN300-04343-1.0g |

4-(2-methylpropoxy)benzohydrazide |

91430-26-1 | 95.0% | 1.0g |

$75.0 | 2025-02-21 | |

| Chemenu | CM114159-5g |

4-isobutoxybenzohydrazide |

91430-26-1 | 95% | 5g |

$420 | 2024-07-20 | |

| A2B Chem LLC | AD09203-1g |

4-Isobutoxybenzohydrazide |

91430-26-1 | 1g |

$56.00 | 2024-07-18 |

4-isobutoxybenzohydrazide 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

4. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

91430-26-1 (4-isobutoxybenzohydrazide) 関連製品

- 58586-81-5(4-Ethoxybenzhydrazide)

- 350997-57-8(3-Butoxybenzohydrazide)

- 64328-61-6(4-Butoxybenzohydrazide)

- 64328-60-5(4-propoxybenzohydrazide)

- 90873-17-9(4-Isopropoxybenzohydrazide)

- 3064-33-3(4-(Decyloxy)benzohydrazide)

- 64328-64-9(Benzoic acid, 4-(heptyloxy)-, hydrazide)

- 27830-16-6(3-Ethoxybenzhydrazide)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:91430-26-1)4-isobutoxybenzohydrazide

清らかである:99%

はかる:5g

価格 ($):377.0